4-Methylphenethylamine hydrochloride
Overview
Description
4-Methylphenethylamine hydrochloride is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 171.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
4-Methylphenethylamine (4MPEA) is an organic compound that primarily targets the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor in the brain that plays a key role in regulating neurotransmission . 4MPEA shares this target with its monomethylated phenethylamine isomers, such as amphetamine .
Mode of Action
As a TAAR1 agonist, 4MPEA binds to this receptor and activates it . This activation can lead to a series of intracellular events, including the release of neurotransmitters . Additionally, 4MPEA appears to inhibit the human cytochrome P450 enzymes CYP1A2 and CYP2A6 , which are involved in the metabolism of various substances in the body.
Biochemical Pathways
Amphetamine’s metabolic pathway is mainly defined by aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation . The metabolites formed in this pathway include 4-hydroxyamphetamine, 4-hydroxynorephedrine, hippuric acid, benzoic acid, benzyl methyl ketone, and p-hydroxyamphetamine .
Pharmacokinetics
Phenethylamine is primarily metabolized by monoamine oxidase B (MAO-B), and to a lesser extent by other enzymes such as MAO-A . This metabolism significantly affects the bioavailability of phenethylamine and likely 4MPEA as well.
Result of Action
The molecular and cellular effects of 4MPEA’s action are likely related to its activation of TAAR1 and inhibition of cytochrome P450 enzymes. Activation of TAAR1 can lead to changes in neurotransmitter levels, potentially affecting mood and cognition . Inhibition of cytochrome P450 enzymes can affect the metabolism of various substances in the body .
Biochemical Analysis
Biochemical Properties
4-Methylphenethylamine Hydrochloride interacts with various enzymes and proteins in the body. It acts as an agonist for the trace amine-associated receptor 1 (TAAR1) . This interaction plays a significant role in its biochemical reactions. It also appears to inhibit the human cytochrome P450 enzymes CYP1A2 and CYP2A6 .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the TAAR1 receptor . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the TAAR1 receptor . This binding can lead to changes in gene expression and can influence enzyme activity, including potential inhibition of the CYP1A2 and CYP2A6 enzymes .
Properties
IUPAC Name |
2-(4-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8-2-4-9(5-3-8)6-7-10;/h2-5H,6-7,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGVGKXHJTZEQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496674 | |
Record name | 2-(4-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39260-86-1 | |
Record name | Benzeneethanamine, 4-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039260861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylphenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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